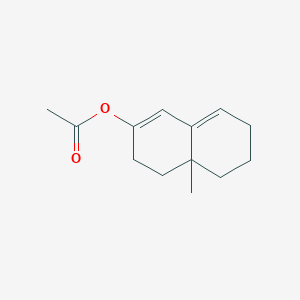
4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl acetate is an organic compound with a complex structure It is a derivative of naphthalene, characterized by the presence of a methyl group and an acetate group
Métodos De Preparación
The synthesis of 4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl acetate involves several steps. One common method is the hydrogenation of 4a-Methyl-2-naphthol, followed by acetylation. The reaction conditions typically include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) and an acetylating agent like acetic anhydride . Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert it to alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group is replaced by other nucleophiles like amines or thiols
Aplicaciones Científicas De Investigación
4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of fragrances and flavors due to its pleasant aroma
Mecanismo De Acción
The mechanism by which 4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl acetate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl acetate can be compared with similar compounds such as:
4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl methanol: This compound has a hydroxyl group instead of an acetate group, leading to different chemical properties and reactivity.
4a-Methyl-3,4,4a,5,6,7-hexahydronaphthalen-2-yl ketone: The presence of a ketone group instead of an acetate group results in different applications and chemical behavior
Propiedades
Número CAS |
72938-40-0 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
(4a-methyl-4,5,6,7-tetrahydro-3H-naphthalen-2-yl) acetate |
InChI |
InChI=1S/C13H18O2/c1-10(14)15-12-6-8-13(2)7-4-3-5-11(13)9-12/h5,9H,3-4,6-8H2,1-2H3 |
Clave InChI |
VRBRJOPIKKAIMT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2=CCCCC2(CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


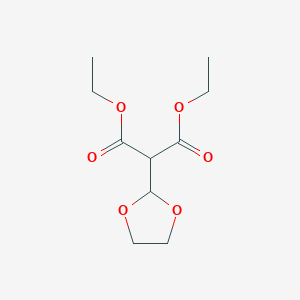
![n-[4-Iodo-2-methyl-5-(propan-2-yl)phenyl]benzamide](/img/structure/B14003420.png)
![2-[[2-Phenyl-1-(4-propan-2-ylphenyl)ethyl]amino]ethanol](/img/structure/B14003421.png)

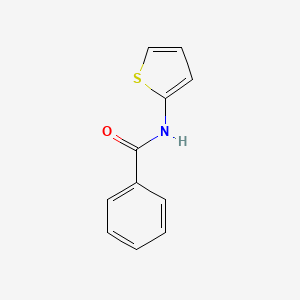
![6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-2H-1,2,4-triazine-3,5-dione](/img/structure/B14003440.png)
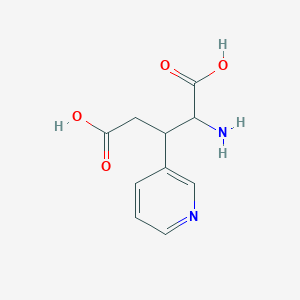
![3-[(4-Methylphenyl)sulfonyl]-2,3-dihydro-1h-3-benzazepine](/img/structure/B14003446.png)

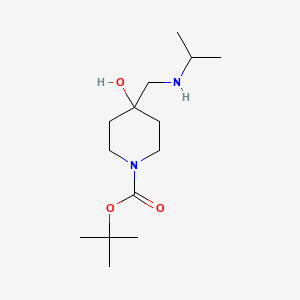
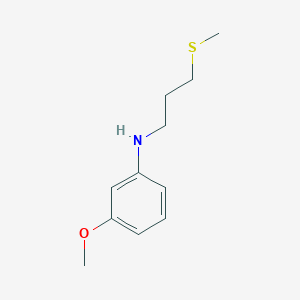
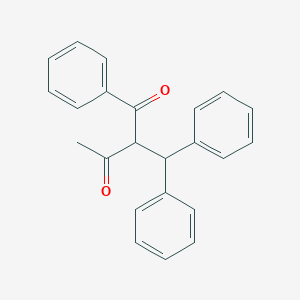
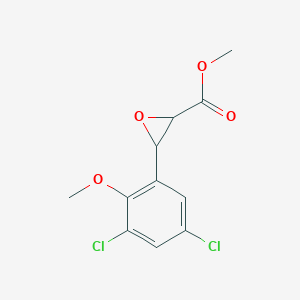
![N-[2-(Diethylamino)ethyl]-2,4,6-trimethylbenzamide](/img/structure/B14003470.png)
